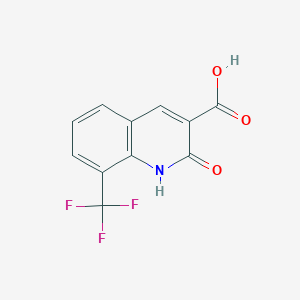![molecular formula C8H13ClF3N B6274993 rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 2307778-74-9](/img/no-structure.png)
rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a trifluoromethyl group, and a hydrochloride group. The stereochemistry is indicated by the (3aR,6aR) notation, which suggests the presence of chiral centers at the 3a and 6a positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the trifluoromethyl group. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a pyrrole derivative, it would likely be a polar compound due to the presence of nitrogen in the ring and the trifluoromethyl group . The hydrochloride group would make it a salt, which could improve its solubility in water .Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. The trifluoromethyl group is of particular interest in medicinal chemistry, and research into new methods for its introduction is a hot topic .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride involves the following steps: 1) synthesis of 3-(trifluoromethyl)cyclopentanone, 2) synthesis of 3-(trifluoromethyl)cyclopentanone oxime, 3) reduction of 3-(trifluoromethyl)cyclopentanone oxime to 3-(trifluoromethyl)cyclopentanamine, 4) cyclization of 3-(trifluoromethyl)cyclopentanamine to rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole, and 5) formation of the hydrochloride salt of the final product.", "Starting Materials": [ "1,1,1-trifluoroacetone", "sodium hydride", "hydroxylamine hydrochloride", "sodium borohydride", "3-bromo-1-chloropropane", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 3-(trifluoromethyl)cyclopentanone", "React 1,1,1-trifluoroacetone with sodium hydride in THF to form the enolate", "Add 3-bromo-1-chloropropane to the enolate and heat to form 3-(trifluoromethyl)cyclopentanone", "Step 2: Synthesis of 3-(trifluoromethyl)cyclopentanone oxime", "React 3-(trifluoromethyl)cyclopentanone with hydroxylamine hydrochloride in ethanol to form 3-(trifluoromethyl)cyclopentanone oxime", "Step 3: Reduction of 3-(trifluoromethyl)cyclopentanone oxime to 3-(trifluoromethyl)cyclopentanamine", "React 3-(trifluoromethyl)cyclopentanone oxime with sodium borohydride in ethanol to form 3-(trifluoromethyl)cyclopentanamine", "Step 4: Cyclization of 3-(trifluoromethyl)cyclopentanamine to rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole", "React 3-(trifluoromethyl)cyclopentanamine with sodium hydroxide in ethanol to form the cyclic intermediate", "Acidify the reaction mixture with hydrochloric acid to form rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole", "Step 5: Formation of the hydrochloride salt of the final product", "React rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole with hydrochloric acid to form the hydrochloride salt of the final product" ] } | |
CAS-Nummer |
2307778-74-9 |
Molekularformel |
C8H13ClF3N |
Molekulargewicht |
215.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



